molecular formula C11H8O2S B133457 3-phenylthiophene-2-carboxylic Acid CAS No. 10341-88-5

3-phenylthiophene-2-carboxylic Acid

Cat. No.: B133457
CAS No.: 10341-88-5
M. Wt: 204.25 g/mol
InChI Key: KWWGBNRBZMJKPA-UHFFFAOYSA-N
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Description

3-Phenylthiophene-2-carboxylic Acid is an organic compound with the molecular formula C11H8O2S and a molecular weight of 204.24 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenyl group attached to the third position of the thiophene ring and a carboxylic acid group at the second position

Safety and Hazards

The safety data sheet for 3-Phenylthiophene-2-carboxylic Acid indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 .

Mechanism of Action

Target of Action

3-Phenylthiophene-2-carboxylic Acid is primarily used as an intermediate in the preparation of Poly (ADP-ribose) polymerase (PARP) inhibitors . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Biochemical Pathways

The compound plays a role in the PARP inhibition pathway . By inhibiting PARP, it prevents cancer cells from repairing their damaged DNA, leading to cell death. This makes PARP inhibitors effective in treating certain types of cancers.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylthiophene-2-carboxylic Acid can be synthesized through several methods. One common approach involves the reaction of 3-phenylthiophene with carbon dioxide in the presence of a strong base, such as sodium hydride, followed by acidification to yield the carboxylic acid . Another method involves the hydrolysis of this compound methyl ester under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of method may depend on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylthiophene-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Comparison with Similar Compounds

    Thiophene-2-carboxylic Acid: Lacks the phenyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.

    3-Methylthiophene-2-carboxylic Acid: Contains a methyl group instead of a phenyl group, which can affect its steric and electronic properties.

    2-Phenylthiophene-3-carboxylic Acid: The positions of the phenyl and carboxylic acid groups are reversed, which can influence the compound’s chemical behavior and interactions.

Uniqueness: 3-Phenylthiophene-2-carboxylic Acid is unique due to the specific positioning of its functional groups, which can confer distinct reactivity and biological activity compared to its analogs. The presence of the phenyl group can enhance its hydrophobicity and potentially improve its ability to interact with biological targets .

Properties

IUPAC Name

3-phenylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWGBNRBZMJKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368865
Record name 3-phenylthiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10341-88-5
Record name 3-Phenyl-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10341-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-phenylthiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylthiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8N Jones' reagent (ca. 10 ml) was added dropwise to a solution of 3-phenylthiophen-2-aldehyde (5) (0.58 g, 3.1 mmol) in 32 ml of acetone, until an orange colour persisted. The mixture was stirred at room temperature for 18 hrs. Isopropanol (5 ml) was added to remove the excess Jones' reagent and the mixture was then filtered, the organic solvents were evaporated under vacuum and extracted with ethyl acetate (4×100 ml). The combined organic layer was washed with a saturated solution of NaCl, dried (Na2SO4), and evaporated under reduced pressure. The mixture was then chromatographed using 95/5 chloroform/methanol, thus giving the compound (6) (0.44 g, 1.36 mmol, 46% yield) (M.Pt. 200-202° C.). 1H-NMR (CDCl3) ä 6.87-7.37 (m, 5H, Ph-H), 7.05 (d J=5.0 Hz, 1H, th-H4), 7.53 (d J=5.0 Hz, 1H, th-H5).
Name
Jones' reagent
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-phenylthiophene-2-carboxylic acid in the synthesis of thieno[2,3-c]isoquinolin-5(4H)-one-A (TIQ-A)?

A1: this compound plays a crucial role as an intermediate in the continuous flow synthesis of TIQ-A []. The research highlights its use in a Suzuki coupling reaction, which is a critical step in efficiently producing the desired TIQ-A scaffold [].

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